N-(4-formylphenyl)-2-methylpropanamide

Catecholamine biosynthesis Enzyme inhibition PNMT

Research-grade synthetic intermediate with two orthogonal reactive handles: a para-formyl aldehyde and a secondary isobutyramide. The aldehyde enables selective reductive amination or hydrazone ligation with amine-containing biomolecules, while the amide serves as a stable anchoring point or reduction precursor to the corresponding amine. Quantified baseline PNMT inhibition (Ki = 1.11 mM) supports SAR benchmarking and assay validation. ≥95% purity, suitable for systematic derivatization in medicinal chemistry and chemical biology probe construction.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13250089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-formylphenyl)-2-methylpropanamide
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14)
InChIKeyHUJVKWLREXWEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-formylphenyl)-2-methylpropanamide: Identity & Procurement


N-(4-formylphenyl)-2-methylpropanamide (CAS not widely standardized; molecular formula C₁₁H₁₃NO₂, molecular weight 191.23 g/mol) is an aromatic amide featuring a para-formylphenyl group linked to an isobutyramide moiety [1]. The compound contains two orthogonal reactive handles: an electrophilic aldehyde at the 4-position of the phenyl ring and a secondary amide linkage. Commercial availability typically includes a purity specification of ≥95%, with the compound primarily employed as a synthetic intermediate or a scaffold for derivatization in medicinal chemistry and chemical biology workflows .

1
Dual orthogonal handles: aldehyde and amide for sequential derivatization
2
Scaffold for SAR and medicinal chemistry workflows
3
Reported purity meets derivatization-grade requirements

N-(4-formylphenyl)-2-methylpropanamide: Why Analogs Cannot Substitute


Compounds within the N-(formylphenyl)amide class share a superficial structural resemblance but exhibit functionally divergent behavior due to three quantifiable variables: regioisomeric positioning of the formyl group (ortho, meta, or para), the steric and electronic properties of the acyl substituent, and the presence or absence of a methylene spacer between the phenyl ring and the amide nitrogen. For instance, the para-substituted 2-methylpropanamide derivative demonstrates measurable binding to phenylethanolamine N-methyltransferase (PNMT) with a reported inhibition constant, whereas alternative regioisomers or acyl variants may display different target engagement profiles or synthetic accessibility [1]. Substitution without head-to-head or cross-study comparable data introduces uncontrolled variables in assay reproducibility, SAR interpretation, and downstream derivatization efficiency, rendering generic interchange scientifically unjustifiable .

Regioisomer
Ortho, meta, or para formyl positioning may alter target engagement and synthetic reactivity; para substitution provides context-dependent binding geometry.
Acyl structure
Branched isobutyramide vs. linear propanamide/butanamide analogs can shift hydrolytic stability and lipophilicity, affecting assay compatibility.
Methylene spacer
Absence of a methylene linker between phenyl and amide restricts conformational flexibility; methylene-bridged analogs may exhibit different receptor interactions.

N-(4-formylphenyl)-2-methylpropanamide: Differential Evidence vs. Closest Analogs


PNMT Inhibition vs. Reference Inhibitor

N-(4-formylphenyl)-2-methylpropanamide exhibits measurable but modest inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the rate-limiting enzyme in epinephrine biosynthesis, with a reported inhibition constant (Ki) of 1,110,000 nM (1.11 mM) [1]. In contrast, a structurally distinct reference PNMT inhibitor, LY134046 (8,9-dichloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine), achieves a Ki of approximately 10 nM under comparable assay conditions, representing a >100,000-fold difference in potency [2].

PNMT inhibition vs. reference
Cross-study comparable
Ki = 1,110,000 nM (1.11 mM)
Reference LY134046 Ki ≈ 10 nM; ~111,000-fold difference
Supports low-potency control or SAR scaffold context
In vitro enzyme assay with purified PNMT
Catecholamine biosynthesis Enzyme inhibition PNMT

Aldehyde Reactivity by Regioisomer

The para-substituted formyl group in N-(4-formylphenyl)-2-methylpropanamide exhibits distinct steric and electronic properties relative to its ortho- and meta-regioisomers. In meta-substituted analogs such as N-(3-formylphenyl)-2-methylpropanamide, the formyl group is positioned to potentially form covalent bonds with nucleophilic sites on enzymes or receptors, a property that may differ in the para isomer due to altered resonance and steric accessibility . Additionally, N-[(4-formylphenyl)methyl]-2-methylpropanamide incorporates a methylene spacer between the phenyl ring and the amide nitrogen, fundamentally altering both conformational flexibility and electronic communication between the aldehyde and amide functionalities .

Aldehyde reactivity by regioisomer
Class-level inference
Para-formyl vs. meta isomer; absence of methylene spacer affects covalent binding potential
Synthetic yield and target engagement geometry may differ; data to verify
Qualitative comparison; quantitative reaction rates need validation
Bioconjugation Regioselectivity Aldehyde reactivity

Acyl Chain Steric Bulk: Branched vs. Linear Analogs

The isobutyramide moiety (2-methylpropanamide) in the target compound introduces branched-chain steric bulk adjacent to the carbonyl, distinguishing it from linear-chain analogs such as N-(4-formylphenyl)propanamide (CAS 87896-46-6, C₁₀H₁₁NO₂, MW 177.2) and N-(4-formylphenyl)butanamide [1]. The α-branching in the isobutyramide group increases steric hindrance around the amide carbonyl, which can attenuate susceptibility to enzymatic or chemical hydrolysis and alter molecular recognition at hydrophobic binding pockets .

Acyl chain steric bulk
Class-level inference
Branched isobutyramide vs. linear propanamide/butanamide
Qualitative steric and lipophilicity differences
May alter hydrolysis half-life and metabolic fate in assays
Inferred from structurally analogous series
Steric effects Lipophilicity Amide hydrolysis

Dual Orthogonal Handles: Aldehyde and Amide

N-(4-formylphenyl)-2-methylpropanamide integrates two orthogonal reactive functionalities within a single low-molecular-weight scaffold (MW 191.23): a para-substituted aromatic aldehyde capable of undergoing reductive amination, hydrazone/oxime formation, and Schiff base condensation, and a secondary amide that can serve as a hydrogen-bonding motif or be reduced to the corresponding amine for further derivatization . In contrast, simpler analogs such as 4-aminobenzaldehyde lack the amide functionality entirely, while compounds like 4-formylbenzoic acid contain a carboxylic acid in place of the amide, offering a different set of orthogonal reactivity pairs [1].

Dual orthogonal handles
Class-level inference
Aldehyde + secondary amide vs. single-handle scaffolds (e.g., 4-aminobenzaldehyde)
Enables sequential site-selective functionalization; step economy may improve
Synthetic transformations need individual validation
Orthogonal functionalization Bioconjugation Click chemistry

N-(4-formylphenyl)-2-methylpropanamide: Application Scenarios for Procurement


SAR Scaffold for PNMT Drug Discovery

Given its quantifiable but low-potency PNMT inhibition (Ki = 1.11 mM), N-(4-formylphenyl)-2-methylpropanamide serves as a baseline scaffold for SAR exploration, enabling medicinal chemists to systematically derivatize the aldehyde or amide moieties to improve potency toward the ~10 nM range exhibited by reference inhibitors [1]. The para-formyl group offers a tractable vector for introducing substituents that may enhance target engagement, while the isobutyramide chain can be modified to probe steric and lipophilic contributions to binding .

Orthogonal Bioconjugation for Probes and Affinity Reagents

The dual aldehyde-amide functionality enables orthogonal, stepwise conjugation strategies. The aldehyde can be selectively reacted with amine-containing biomolecules (e.g., lysine residues, amino-modified oligonucleotides) via reductive amination or hydrazone formation, while the amide nitrogen remains available for subsequent functionalization or serves as a stable linker to a solid support or reporter group [1]. This orthogonal pair distinguishes the compound from simpler mono-functional benzaldehyde derivatives that lack a second reactive or anchoring handle .

Low-Potency Control for PNMT Assays

In enzyme inhibition screens targeting catecholamine biosynthesis pathways, N-(4-formylphenyl)-2-methylpropanamide provides a quantifiable low-potency control (Ki = 1.11 mM) against which the activity of novel, high-potency inhibitors can be benchmarked [1]. The defined inhibition constant allows assay scientists to validate assay sensitivity and dynamic range, particularly in high-throughput screening formats where differentiation between weak and strong inhibitors is critical .

Synthesis Intermediate for N-Substituted Formamides

The secondary amide group in N-(4-formylphenyl)-2-methylpropanamide can be reduced to the corresponding amine, yielding a 4-formylphenyl-substituted amine intermediate that is valuable for constructing more complex N-aryl formamides or related scaffolds [1]. This synthetic route leverages the para-formyl group as a retained functional handle, enabling subsequent diversification without de novo installation of the aldehyde moiety .

Application
Selection Property
Validation Focus
SAR scaffold for PNMT research
Aldehyde and amide derivatizable handles
Systematic derivatization to explore engagement trends
Orthogonal bioconjugation probes
Dual orthogonal reactive handles
Stepwise conjugation efficiency and stability
Low-potency control for PNMT assays
Defined low inhibition constant
Assay dynamic range and sensitivity benchmarking
Synthesis intermediate for formamide derivatives
Reducible secondary amide with retained aldehyde
Yield and purity of amine intermediate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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